Benzenesulfonamide, 3-chloro-N-(4-chlorophenyl)-4-methoxy-

medicinal chemistry structure-activity relationship kinase inhibitor design

3-Chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide is a dihalogenated sulfonamide (C13H11Cl2NO3S; MW 332.2 g/mol) with a 3-chloro and 4-methoxy substitution pattern on the benzenesulfonamide core. It is classified as a small molecule sulfonamide derivative, a class widely explored for kinase inhibition, carbonic anhydrase inhibition, and other therapeutic applications.

Molecular Formula C13H11Cl2NO3S
Molecular Weight 332.2 g/mol
CAS No. 646040-47-3
Cat. No. B12598719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 3-chloro-N-(4-chlorophenyl)-4-methoxy-
CAS646040-47-3
Molecular FormulaC13H11Cl2NO3S
Molecular Weight332.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C13H11Cl2NO3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,1H3
InChIKeyIXOGGODRCCPUFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide (CAS 646040-47-3): Identity and Basic Characteristics


3-Chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide is a dihalogenated sulfonamide (C13H11Cl2NO3S; MW 332.2 g/mol) with a 3-chloro and 4-methoxy substitution pattern on the benzenesulfonamide core [1]. It is classified as a small molecule sulfonamide derivative, a class widely explored for kinase inhibition, carbonic anhydrase inhibition, and other therapeutic applications [2]. Computed physicochemical properties include XLogP3 of 3.7, 1 hydrogen bond donor, and 4 hydrogen bond acceptors, indicating moderate lipophilicity and potential for membrane permeability [1].

Why Generic Substitution Fails: The Non-Interchangeability of 3-Chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide


Although numerous benzenesulfonamide analogs are commercially available, the specific combination of a 3-chloro substituent on the sulfonyl-bearing ring and a 4-chloro substituent on the N-phenyl ring confers distinct electronic and steric properties that directly influence target engagement. For instance, in kinase inhibitor series, the presence and position of halogen substituents on the benzenesulfonamide core critically modulate hinge-region hydrogen bonding and hydrophobic pocket occupancy [1]. Substituting 3-chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide with the commercially more common N-(4-chlorophenyl)-4-methoxybenzenesulfonamide (which lacks the 3-chloro group) eliminates a key pharmacophoric element, while the 3-chloro-N-(3-chlorophenyl) regioisomer alters the geometry of the N-aryl ring relative to the sulfonamide core. These structural differences preclude simple generic interchange without loss of biological activity or synthetic utility, as detailed in the quantitative evidence below.

Quantitative Evidence Guide for 3-Chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide (CAS 646040-47-3)


Structural Differentiation: The Critical 3-Chloro Substituent vs. Commercially Available Analog

The target compound differs from the commercially available N-(4-chlorophenyl)-4-methoxybenzenesulfonamide (CAS 97026-74-9) by the presence of a chloro substituent at the 3-position of the benzenesulfonamide ring. This substitution increases molecular weight from 297.76 g/mol to 332.2 g/mol, adds a second chlorine atom, and alters the computed lipophilicity [1]. In sulfonamide-based kinase inhibitor design, halogen substitution ortho to the sulfonamide group has been shown to influence binding affinity through modulation of sulfonamide H‑bond donor strength and hydrophobic interactions with the kinase hinge region [2].

medicinal chemistry structure-activity relationship kinase inhibitor design

Computed Lipophilicity (XLogP3) as a Descriptor of Membrane Permeability and Off-Target Risk

The target compound's computed XLogP3 of 3.7 places it within the moderately lipophilic range typical of orally bioavailable small molecules [1]. For reference, the des‑chloro analog N-(4-chlorophenyl)-4-methoxybenzenesulfonamide has a predicted LogP of approximately 3.2, reflecting the contribution of the additional chlorine atom to overall lipophilicity . While both values fall within acceptable drug‑likeness space, the higher lipophilicity of the target compound may translate to enhanced membrane permeability but also elevated risk for CYP450 inhibition and hERG binding, considerations that are important when selecting compounds for in vitro safety profiling panels [2].

ADME prediction lipophilicity drug-likeness

Potential Utility as a Reference Control Compound in Kinase Inhibitor Studies

In the development of benzenesulfonamide‑based kinase inhibitors, structurally matched negative controls are essential for confirming on‑target activity. The 3-chloro‑4‑methoxy substitution pattern is present in the core of the ROMK inhibitor PF‑06807656 [1], yet the target compound lacks the benzamide extension that confers nanomolar ROMK potency (IC50 = 61 nM by whole‑cell patch clamp for PF‑06807656) . This structural relationship suggests that 3-chloro‑N‑(4‑chlorophenyl)-4‑methoxybenzenesulfonamide may serve as a matched negative control lacking the benzamide pharmacophore, analogous to the use of KN‑92 as an inactive derivative of the CaMKII inhibitor KN‑93 . However, the absence of publicly available IC50 data for the target compound against ROMK or other kinases means this remains a class‑level inference pending experimental confirmation.

negative control kinase inhibitor chemical probe

Regioisomeric Differentiation: 4-Chloro vs. 3-Chloro N‑Phenyl Substitution

The target compound features a 4‑chloro substituent on the N‑phenyl ring, distinguishing it from the 3‑chloro regioisomer ER‑67880 (3‑chloro‑N‑(3‑chlorophenyl)-4‑methoxybenzenesulfonamide), which has been reported to exhibit antiproliferative activity across a panel of 39 human cancer cell lines . The position of the chloro substituent on the N‑phenyl ring alters the dihedral angle between the sulfonamide and the aniline ring, thereby influencing the spatial orientation of the chlorine atom within the target binding pocket. In sulfonamide‑based kinase inhibitors, such regioisomeric differences have been shown to translate to orders‑of‑magnitude shifts in IC50 values [1]. No direct head‑to‑head comparison between the 4‑chloro and 3‑chloro regioisomers has been published, nor are IC50 data available for the target compound; therefore, this differentiation remains at the level of well‑established medicinal chemistry precedent.

regioisomer selectivity target engagement

Best Research and Industrial Application Scenarios for 3-Chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide (CAS 646040-47-3)


SAR Probe in Benzenesulfonamide-Based Kinase Inhibitor Programs

Medicinal chemistry teams optimizing benzenesulfonamide kinase inhibitors can employ the target compound as a regioisomeric probe to systematically evaluate the contribution of the 4‑chloro N‑phenyl substituent to target potency and selectivity, complementing data from the 3‑chloro regioisomer ER‑67880 . The compound's computed XLogP3 of 3.7 [1] also makes it suitable for assessing lipophilicity‑driven ADME trends within a congeneric series.

Matched Negative Control for ROMK Inhibitor Pharmacology

Given its structural relationship to PF‑06807656—sharing the 3‑(N‑(4‑chlorophenyl)sulfamoyl)-4‑methoxy core but lacking the benzamide extension [2]—the target compound may serve as a matched negative control in ROMK functional assays. This enables internally controlled validation of ROMK‑dependent pharmacology when used alongside PF‑06807656 (ROMK IC50 = 61 nM) .

Building Block for Sulfamoylbenzamide Library Synthesis

The sulfonamide nitrogen and the 3‑position of the aromatic ring provide synthetic handles for further functionalization. The target compound can serve as a key intermediate for generating focused libraries of sulfamoylbenzamide derivatives, a chemotype with documented activity against ROMK channels, cathepsin D, and other therapeutic targets [3]. Its availability as a discrete, well‑characterized starting material (MW 332.2 g/mol, CAS 646040‑47‑3) [1] reduces the synthetic burden for exploratory medicinal chemistry.

Computational Chemistry and Molecular Docking Reference

With its well‑defined substitution pattern, moderate molecular weight, and computed physicochemical descriptors [1], the target compound is appropriate for use as a reference ligand in molecular docking studies aimed at understanding sulfonamide‑hinge interactions in kinase targets. Its lack of reported biological activity makes it a clean baseline for de‑orphaning docking campaigns.

Quote Request

Request a Quote for Benzenesulfonamide, 3-chloro-N-(4-chlorophenyl)-4-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.